molecular formula C9H18N2O B2970253 3-Amino-3-methyl-1-pyrrolidin-1-ylbutan-1-one CAS No. 1186426-99-2

3-Amino-3-methyl-1-pyrrolidin-1-ylbutan-1-one

Cat. No.: B2970253
CAS No.: 1186426-99-2
M. Wt: 170.256
InChI Key: AVEALSCKRLLILA-UHFFFAOYSA-N
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Description

“3-Amino-3-methyl-1-pyrrolidin-1-ylbutan-1-one” is a compound that belongs to the class of organic compounds known as valine and derivatives . These are compounds containing valine or a derivative thereof resulting from the reaction of valine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrrolidine ring attached to a butanone group with an amino and a methyl group . The molecular formula is C9H18N2O . The average mass is 170.252 Da and the monoisotopic mass is 170.141907 Da .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a Log Octanol-Water Partition Coef (SRC): Log Kow (KOWWIN v1.67 estimate) = 0.64 . The boiling point is estimated to be 273.85°C (Adapted Stein & Brown method) and the melting point is estimated to be 65.60°C (Mean or Weighted MP) .

Scientific Research Applications

Synthesis of Antibiotics

One study describes the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of premafloxacin, an antibiotic aimed at combating pathogens of veterinary importance. This research demonstrates a practical and efficient process for its preparation, highlighting the compound's relevance in antibiotic synthesis (Fleck et al., 2003).

Antiviral Applications

Another study highlights a novel orally bioavailable inhibitor of human rhinovirus (HRV) 3C protease, demonstrating potent antiviral activity across various HRV serotypes and related picornaviruses. This compound's effectiveness in reducing viral replication in cell-based assays underscores its potential in treating HRV infections (Patick et al., 2005).

Organocatalytic Synthesis

Research into the organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles], which exhibit significant biological activities, illustrates the compound's potential in creating diverse and biologically active structures. The study outlines an enantioselective approach yielding high yields and excellent stereoselectivities, indicating the compound's utility in medicinal chemistry (Chen et al., 2009).

Corrosion Inhibition

A study on 3-amino alkylated indoles, including structures similar to 3-Amino-3-methyl-1-pyrrolidin-1-ylbutan-1-one, demonstrates their effectiveness as corrosion inhibitors for mild steel in acidic environments. This research indicates the potential of these compounds in industrial applications to protect against corrosion (Verma et al., 2016).

Fluorescent Probes for RNA Monitoring

Another application involves Pyrrolo-C, a fluorescent analog of cytidine, used as a site-specific probe for RNA structure and dynamics. Its unique properties enable selective excitation and fluorescence quenching upon base-pairing, making it a versatile tool for studying RNA (Tinsley & Walter, 2006).

Mechanism of Action

Biochemical Pathways

Without specific target information, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies could provide insights into the biochemical pathways influenced by this compound.

Result of Action

The molecular and cellular effects of 3-Amino-3-methyl-1-pyrrolidin-1-ylbutan-1-one’s action are currently unknown . Once the mode of action and the biochemical pathways are identified, it would be possible to describe these effects.

Properties

IUPAC Name

3-amino-3-methyl-1-pyrrolidin-1-ylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-9(2,10)7-8(12)11-5-3-4-6-11/h3-7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVEALSCKRLLILA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)N1CCCC1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186426-99-2
Record name 3-amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one
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